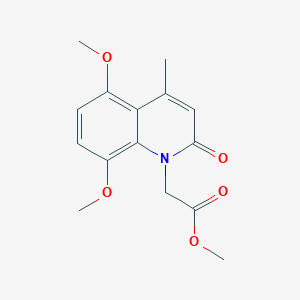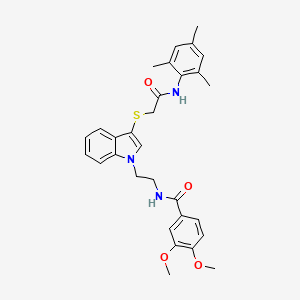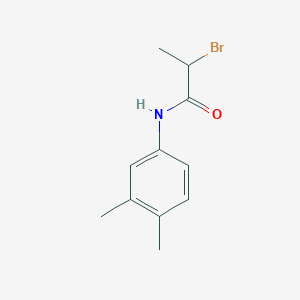
methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate, also known as DMMA, is a chemical compound that has been widely studied for its potential use in scientific research. DMMA belongs to the quinoline family of compounds and has been shown to exhibit a range of interesting biological properties. In
Applications De Recherche Scientifique
Oxidative Reactions and Synthesis
One study highlights the oxidative transformation of fused 1,4-dimethoxybenzenes, a process relevant to the synthesis of benzoquinones, which are crucial in various synthetic routes, including those involving quinoline derivatives. The research demonstrates controlled oxidative demethylation leading to high yields of specific quinoline diones without unwanted bromination, showcasing a method for fine-tuning chemical reactions involving related compounds (D. W. Kim et al., 2001).
Interaction with Phosphorus Nucleophiles
Another significant application involves the study of quinoline-5,8-diones' redox reactivity, specifically their interaction with charged phosphorus nucleophiles. This research provides insights into the electron transfer mechanisms and the stability of resulting radical anions, contributing to the broader understanding of quinoline derivatives in redox chemistry (J. Nycz et al., 2012).
Antitumor Activity
Research into pentacyclic acridinium salts derived from quinoline precursors reveals their potential in destabilizing telomeric integrity and inhibiting telomerase, a key target in cancer therapy. This study assesses the pharmaceutical properties of these compounds, underscoring the importance of quinoline derivatives in developing novel antitumor agents (J. Cookson et al., 2005).
Multicomponent Synthesis
A study on the one-pot synthesis of hexahydroquinoline derivatives in aqueous media highlights the role of methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate in facilitating efficient, eco-friendly chemical processes. This approach exemplifies the compound's utility in creating diverse chemical structures with potential biological activities (M. R. P. Heravi et al., 2014).
Synthesis of Derivatives
Further research demonstrates the synthesis of new pyrazole derivatives containing the 2-methylquinoline ring system, showcasing the versatility of quinoline derivatives in generating compounds with potential antimicrobial properties. This work contributes to the exploration of quinoline-based structures for pharmaceutical applications (G. Raju et al., 2016).
Propriétés
IUPAC Name |
methyl 2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9-7-12(17)16(8-13(18)21-4)15-11(20-3)6-5-10(19-2)14(9)15/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASHKHGMIPNUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)

![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)
![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)
![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)
![9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2719345.png)

![2,4-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2719347.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2719349.png)

![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2719352.png)

